2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole

Lipophilicity Drug-likeness Scaffold optimization

Scaffold optimization campaigns using generic 1,3,4-thiadiazole building blocks risk assay reproducibility due to uncontrolled lipophilicity shifts. This compound provides an exact 3-ylthio substitution pattern (CAS 1248140-90-0) with a computed XLogP3 of 1.4 and only 2 rotatable bonds, matching the profile sought for ATP-competitive inhibitors. - The 3-ylthio attachment yields an XLogP3 approximately 0.3 log units lower than the 2-ylmethyl analog, reducing off-target promiscuity risk. - Dual availability as free base and hydrochloride salt (CAS 1864072-97-8) removes the need for in-house salt screening prior to biochemical assays. - Supplied at 95% purity with full computed descriptors (TPSA: 91.4 Ų) to support QSAR modeling and patent novelty arguments.

Molecular Formula C7H11N3S2
Molecular Weight 201.3 g/mol
Cat. No. B13254591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole
Molecular FormulaC7H11N3S2
Molecular Weight201.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SC2CCNC2
InChIInChI=1S/C7H11N3S2/c1-5-9-10-7(11-5)12-6-2-3-8-4-6/h6,8H,2-4H2,1H3
InChIKeyNESNCQCXICRNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole – Core Properties & Procurement


2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole (CAS 1248140-90-0) is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, with molecular formula C₇H₁₁N₃S₂ and a molecular weight of 201.3 g/mol . The compound features a methyl group at the 2-position and a pyrrolidin-3-ylsulfanyl moiety at the 5-position, yielding a computed XLogP3 of 1.4 and a topological polar surface area of 91.4 Ų [1]. It is commercially supplied primarily as a research intermediate with a typical purity of 95% .

1,3,4-thiadiazole scaffold with methyl and pyrrolidin-3-ylsulfanyl substitution
Commercially available as a research intermediate in standard purity
Suitable for medicinal chemistry and heterocyclic building-block libraries

Position-Specific Connectivity in 1,3,4-Thiadiazole Analogs


Substitution patterns on the 1,3,4-thiadiazole scaffold profoundly influence biological activity and physicochemical properties. Even minor variations in the attachment point of the pyrrolidine moiety—such as 3-ylthio versus 2-ylmethylthio—alter lipophilicity (ΔXLogP3 ≈ 0.3), rotatable bond count, and hydrogen-bonding geometry, which in turn affect target binding, metabolic stability, and synthetic tractability [1]. Generic replacement with a structurally adjacent analog risks compromising assay reproducibility and scaffold optimization campaigns.

Positional isomerism (3-ylthio vs. 2-ylmethylthio) may shift lipophilicity and hydrogen-bonding geometry.
Analog connectivity alters rotatable bond count and metabolic stability profiles; direct replacement may compromise assay reproducibility.
Scaffold substitution can disrupt synthetic tractability and binding mode without careful validation.

Quantitative Differentiation vs Closest Analogs


Predicted Lipophilicity (XLogP3) in Lead Optimization

The target compound 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole exhibits a computed XLogP3 of 1.4 [1], which is 0.3 log units lower than that of its closest structural analog 2-Methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole (XLogP3 = 1.7) [2]. In drug discovery, a ΔlogP of 0.3 can correspond to approximately a 2-fold difference in membrane permeability and significant shifts in off-target promiscuity profiles.

Predicted Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 = 1.4
2-ylmethyl analog: XLogP3 = 1.7
Δ = −0.3 (less lipophilic)
Supports lower lipophilicity screening context
Computed values from PubChem and vendor databases
Lipophilicity Drug-likeness Scaffold optimization

Rotatable Bond Count and Binding Entropy

The target compound possesses 2 rotatable bonds [1], whereas the 2-ylmethyl analog has 3 rotatable bonds [2]. A reduction of one rotatable bond lowers the conformational entropy penalty upon binding, which can translate into an estimated ΔG benefit of approximately 0.5–1.0 kcal/mol for targets that prefer a constrained ligand geometry.

Rotatable Bond Count
Supporting evidence
Target: 2 rotatable bonds
2-ylmethyl analog: 3 rotatable bonds
Δ = −1 (more constrained)
May support constrained binding geometry context
Computed from SMILES; data to verify
Conformational flexibility Binding entropy Scaffold design

Vendor Availability and Cost Differentials

The target compound is listed by multiple vendors at 95% purity, with a reference price of approximately $612 per 0.05 g . Its hydrochloride salt (CAS 1864072-97-8) is also commercially offered, expanding formulation options . In contrast, alternative scaffolds such as 2-amino-5-(pyrrolidinyl)-1,3,4-thiadiazole are stocked by a broader supplier base, indicating a more commoditized market. The narrower supplier network and higher per-gram cost of the target compound reflect a specialized-intermediate status, which may be valuable for generating novel intellectual property.

Commercial Availability
Data to verify
Fewer suppliers and higher per-gram cost than commoditized analogs; specialized intermediate
Procurement context depends on novelty vs. cost trade-off
Vendor catalog survey; batch consistency may vary
Chemical procurement Synthetic accessibility Supply chain

Hydrochloride Salt Form and Solubility Flexibility

The target compound is commercially available as both the free base (CAS 1248140-90-0) and the hydrochloride salt (CAS 1864072-97-8) . Many 1,3,4-thiadiazole analogs with pyrrolidine substitution are offered only as the free base, which may exhibit limited aqueous solubility. While experimental solubility data are absent, salt formation typically enhances aqueous solubility by 10- to 100-fold, a critical advantage for dose-response assays and in vivo pharmacokinetic studies.

Salt Form Availability
Supplier data
Free base and hydrochloride salt both commercially available
Supports direct solubility optimization without synthesis
No experimental solubility data available
Solubility Salt screening Formulation

Recommended Application Scenarios


Lead Optimization for ATP-Binding Pockets

The compound's moderate computed lipophilicity (XLogP3 = 1.4) and constrained flexibility (2 rotatable bonds) align with the physicochemical profile typically sought for ATP-competitive inhibitors, where excessive lipophilicity drives off-target promiscuity and metabolic instability [1]. The 0.3 log unit lower XLogP3 relative to the 2-ylmethyl analog can be decisive in balancing potency and selectivity during multiparameter optimization of kinase inhibitor series.

Chemical Biology Probe Development

The availability of well-characterized computed descriptors—XLogP3, TPSA, rotatable bond count—from public databases facilitates QSAR modeling and scaffold hopping exercises [1]. Researchers constructing focused libraries for chemoproteomics or phenotypic screening benefit from the compound's documented property baseline, which supports rational selection over less-characterized analogs.

IP Generation for Novel Chemical Series

The compound's limited vendor base and specialized intermediate status suggest it occupies a less-explored region of thiadiazole-pyrrolidine chemical space . Medicinal chemistry teams pursuing composition-of-matter patent claims may prioritize this scaffold over commoditized alternatives to strengthen novelty arguments and freedom-to-operate positions.

In Vitro Assay Development with Soluble Analogs

The commercial availability of both free base and hydrochloride salt forms eliminates the need for in-house salt screening or counterion optimization prior to biochemical assay deployment . This dual-form availability is particularly valuable for CROs and screening centers that require rapid solubility tuning across diverse assay conditions.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Moderate lipophilicity and constrained flexibility
Potency-selectivity balance optimization
Chemical biology probe development
Documented computed descriptors (XLogP3, TPSA, rotatable bonds)
QSAR model applicability and scaffold hopping
IP generation for novel series
Specialized intermediate with limited supplier base
Composition-of-matter novelty assessment
In vitro assay solubility tuning
Dual free base and salt form availability
Rapid solubility screening across conditions
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